molecular formula C13H12FNO2 B14261452 ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate CAS No. 156575-51-8

ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B14261452
CAS No.: 156575-51-8
M. Wt: 233.24 g/mol
InChI Key: TUQYVRIWPRPCAV-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a fluorine atom at the 4-position, a phenyl group at the 5-position, and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and aniline derivatives under acidic conditions . Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iron (III) chloride or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrroles, pyrrole-2-carboxylic acids, and various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity.

Properties

CAS No.

156575-51-8

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12FNO2/c1-2-17-13(16)11-8-10(14)12(15-11)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3

InChI Key

TUQYVRIWPRPCAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C2=CC=CC=C2)F

Origin of Product

United States

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